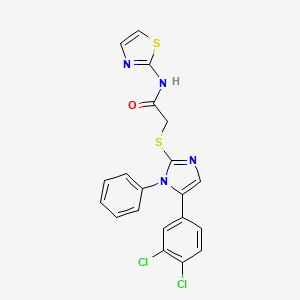

2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-[5-(3,4-dichlorophenyl)-1-phenylimidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14Cl2N4OS2/c21-15-7-6-13(10-16(15)22)17-11-24-20(26(17)14-4-2-1-3-5-14)29-12-18(27)25-19-23-8-9-28-19/h1-11H,12H2,(H,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXFHCKFBYOCASF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=NC=CS3)C4=CC(=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Cl2N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

This compound features a complex structure that includes:

- An imidazole ring , which is known for its ability to interact with biological macromolecules.

- A thiazole moiety , contributing to its pharmacological properties.

- A dichlorophenyl group , enhancing lipophilicity and metabolic stability.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The imidazole ring allows for effective binding to metal ions or active sites in enzymes, potentially inhibiting their activity.

- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways.

Antimicrobial and Antifungal Properties

Research indicates that compounds with similar structures exhibit antimicrobial and antifungal properties. The presence of the imidazole and thiazole rings is essential for these activities. For example, derivatives have shown significant inhibition against various bacterial strains and fungi, making them candidates for further development as antimicrobial agents .

Anticancer Activity

The compound has been evaluated for its anticancer properties through various studies:

- Cytotoxicity Assays : In vitro studies have demonstrated that compounds with similar structures possess cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) and CEM (human T-lymphocyte) cells. For instance, certain thiazole-containing compounds have shown IC50 values in the low micromolar range, indicating potent activity against these cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 10.5 ± 0.5 |

| Compound B | CEM | 12.3 ± 0.3 |

| This compound | Jurkat | TBD |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that specific substitutions on the phenyl and thiazole rings significantly influence the biological activity:

- Substituents such as methyl or halogen groups enhance cytotoxicity.

- The presence of electron-donating groups on the phenyl ring has been correlated with increased activity against cancer cell lines .

Case Studies

Several studies have focused on the biological evaluation of structurally related compounds:

- Study on Thiazole Derivatives : A study evaluated a series of thiazole derivatives for their anticancer potential, revealing that modifications at specific positions on the thiazole ring improved their efficacy against various cancer cell lines .

- Imidazole-Based Compounds : Another research effort highlighted the role of imidazole derivatives in enzyme inhibition, showcasing their potential as therapeutic agents in treating diseases associated with enzyme dysregulation.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide, and how are intermediates characterized?

- Answer : The synthesis typically involves multi-step pathways:

Imidazole core formation : Condensation of substituted aldehydes (e.g., 3,4-dichlorobenzaldehyde) with amines and thiols under acidic/basic conditions to form the imidazole-thioether intermediate .

Thioacetamide linkage : Reaction of the imidazole-thiol intermediate with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of a base (e.g., K₂CO₃) via nucleophilic substitution .

Purification : Recrystallization (ethanol or methanol) or column chromatography to isolate the final product.

- Characterization : Thin-layer chromatography (TLC) monitors reaction progress, while NMR (¹H/¹³C) and HPLC confirm structural integrity and purity (>95%) .

Q. How is the compound’s solubility and stability optimized for in vitro assays?

- Answer :

- Solubility : Use polar aprotic solvents (DMSO or DMF) for stock solutions. Co-solvents like PEG-400 improve aqueous solubility for biological testing .

- Stability : Store at -20°C in anhydrous conditions. Stability assays (e.g., LC-MS over 48 hours) assess degradation under physiological pH (7.4) .

Q. What initial biological screening assays are recommended for this compound?

- Answer : Prioritize:

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC determination) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : Fluorescence-based assays for kinases or cyclooxygenases (COX-1/2) .

Advanced Research Questions

Q. How can structural variations in analogous compounds inform SAR studies for this compound?

- Answer : Key modifications and their effects:

- Method : Computational docking (AutoDock Vina) identifies binding interactions with target proteins (e.g., EGFR kinase) .

Q. How can conflicting bioactivity data between structural analogs be resolved?

- Answer : Contradictions often arise from:

- Substituent positioning : Ortho vs. para chloro groups on phenyl rings affect steric hindrance and target binding .

- Assay conditions : Varying pH or serum content in cell culture media alters compound stability .

- Resolution :

Dose-response validation : Repeat assays with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .

Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with activity .

Q. What strategies mitigate side reactions during synthesis (e.g., dimerization or oxidation)?

- Answer :

- Dimerization : Use inert atmospheres (N₂/Ar) during thiol-mediated steps and add radical inhibitors (e.g., BHT) .

- Oxidation : Replace O₂-sensitive solvents (THF) with degassed DCM and minimize light exposure .

- Byproduct analysis : GC-MS tracks volatile impurities; optimize reaction time/temperature via DoE (Design of Experiments) .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetics?

- Answer :

- ADMET prediction : Tools like SwissADME assess logP (target <5), bioavailability radar, and CYP450 inhibition .

- Molecular dynamics simulations : Evaluate binding free energy (ΔG) with targets (e.g., EGFR) over 100-ns trajectories to prioritize stable interactions .

Methodological Notes

- Synthetic Challenges : Multi-step synthesis requires strict stoichiometric control—use Schlenk lines for moisture-sensitive steps .

- Data Interpretation : Cross-validate biological activity with orthogonal assays (e.g., SPR for binding affinity alongside enzymatic assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。